ethyl 1-ethyl-5-{[2-(2-fluorophenoxy)acetyl]oxy}-2-methyl-1H-indole-3-carboxylate
Overview
Description
Ethyl 1-ethyl-5-{[2-(2-fluorophenoxy)acetyl]oxy}-2-methyl-1H-indole-3-carboxylate is a synthetic indole derivative. Indole derivatives are significant in natural products and drugs due to their biological activities and roles in cell biology . This compound is part of a broader class of indole derivatives that have shown various biologically vital properties .
Preparation Methods
The synthesis of indole derivatives, including ethyl 1-ethyl-5-{[2-(2-fluorophenoxy)acetyl]oxy}-2-methyl-1H-indole-3-carboxylate, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions . Industrial production methods may involve multi-step synthesis processes, including the formation of intermediate compounds and subsequent reactions to achieve the final product .
Chemical Reactions Analysis
Indole derivatives undergo various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include arylsulfonyl chlorides, arylthiodisulfides, and ethyl indole-2-carboxylate . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Indole derivatives, including ethyl 1-ethyl-5-{[2-(2-fluorophenoxy)acetyl]oxy}-2-methyl-1H-indole-3-carboxylate, have been extensively studied for their applications in chemistry, biology, medicine, and industry . They are used in the development of pharmaceutical compounds, particularly as enzyme inhibitors . These compounds have shown potential in treating various diseases, including cancer and microbial infections .
Mechanism of Action
The mechanism of action of indole derivatives involves interactions with specific molecular targets and pathways . These compounds can form hydrogen bonds with enzymes and proteins, inhibiting their activity . The specific molecular targets and pathways depend on the structure of the indole derivative and its functional groups .
Comparison with Similar Compounds
Ethyl 1-ethyl-5-{[2-(2-fluorophenoxy)acetyl]oxy}-2-methyl-1H-indole-3-carboxylate can be compared with other indole derivatives, such as ethyl (E)-3-((2-isonicotinoylhydrazono)methyl)-5-methyl-1H-indole-2-carboxylate . These compounds share similar structural features but may differ in their biological activities and applications . The uniqueness of this compound lies in its specific functional groups and their effects on its chemical and biological properties .
Properties
IUPAC Name |
ethyl 1-ethyl-5-[2-(2-fluorophenoxy)acetyl]oxy-2-methylindole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FNO5/c1-4-24-14(3)21(22(26)27-5-2)16-12-15(10-11-18(16)24)29-20(25)13-28-19-9-7-6-8-17(19)23/h6-12H,4-5,13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZWIGYRKSGMBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C2=C1C=CC(=C2)OC(=O)COC3=CC=CC=C3F)C(=O)OCC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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